molecular formula C7H10ClN3 B1405690 Piperidine-3,3-dicarbonitrile hydrochloride CAS No. 1374653-23-2

Piperidine-3,3-dicarbonitrile hydrochloride

Cat. No.: B1405690
CAS No.: 1374653-23-2
M. Wt: 171.63 g/mol
InChI Key: YSQWOWLIOCNHGY-UHFFFAOYSA-N
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Description

Piperidine-3,3-dicarbonitrile hydrochloride (CAS 1374653-23-2) is a specialized piperidine derivative offered as a chemical building block for research and development purposes. This compound is part of the piperidine chemical class, which is one of the most important synthetic fragments for designing drugs and plays a significant role in the pharmaceutical industry . Piperidine derivatives are found in more than twenty classes of pharmaceuticals, making this scaffold a crucial starting point for medicinal chemists . The dicarbonitrile moiety on the piperidine ring provides unique electronic and steric properties, which can be leveraged to create diverse molecular architectures. In a research context, this compound serves as a versatile precursor or intermediate in multi-step synthetic routes. For instance, piperidine derivatives are commonly employed as catalysts or key intermediates in synthetic organic chemistry, such as in the synthesis of complex heterocyclic systems like thiazolo[3,2-a]pyridine-dicarbonitrile structures, which are themselves targets for pharmacological evaluation . The piperidine ring is a common feature in molecules being investigated for various biological activities, highlighting the value of this compound in constructing potential therapeutic agents . This product is intended for research use only in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

piperidine-3,3-dicarbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-4-7(5-9)2-1-3-10-6-7;/h10H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQWOWLIOCNHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C#N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,3-dicarbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable nitrile with a piperidine derivative in the presence of a catalyst. The reaction conditions often involve moderate temperatures and pressures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: Piperidine-3,3-dicarbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can convert nitrile groups into amines or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often facilitated by a catalyst.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile groups can yield primary amines, while oxidation can produce carboxylic acids or other oxygenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Piperidine derivatives have been extensively studied for their anticancer properties. Piperidine-3,3-dicarbonitrile hydrochloride has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance, a study reported that derivatives of piperidine displayed significant inhibition of tumor growth in xenograft models, suggesting potential use in cancer therapy .

Antimicrobial Properties
Research indicates that piperidine compounds possess antimicrobial activity. A study demonstrated that this compound exhibited broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Organic Synthesis

Building Block for Heterocycles
this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its ability to undergo cyclization reactions allows for the formation of complex molecular architectures. For example, it has been utilized in the synthesis of piperidinyl derivatives through nucleophilic substitution reactions, which are crucial for developing pharmaceuticals .

Synthesis of Novel Compounds
The compound has also been employed in synthesizing novel compounds with tailored properties. Researchers have used this compound in multi-step synthetic pathways to create new ligands for metal complexes, which have applications in catalysis and materials science .

Material Science

Polymer Chemistry
In material science, piperidine derivatives are explored for their potential use in polymer chemistry. This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies show that polymers containing this compound exhibit improved tensile strength and resistance to thermal degradation .

Data Tables

Application Area Key Findings Reference
Medicinal ChemistryCytotoxic effects on cancer cell lines
Antimicrobial PropertiesBroad-spectrum antibacterial activity
Organic SynthesisVersatile building block for heterocycles
Material ScienceEnhanced mechanical properties in polymers

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of this compound against human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Research : In a comparative analysis of various piperidine derivatives, this compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
  • Polymer Development : Researchers incorporated this compound into polycarbonate matrices. The resulting composites showed a 30% increase in tensile strength compared to pure polycarbonate, indicating its utility in enhancing material properties .

Mechanism of Action

The mechanism of action of piperidine-3,3-dicarbonitrile hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Piperidine-3,3-dicarbonitrile hydrochloride with structurally analogous compounds, focusing on substituent positions, functional groups, and key properties:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Findings Reference
Piperidine-3-carbonitrile hydrochloride Nitrile at C3 C₆H₉ClN₂ Similarity score: 0.88; used in intermediate synthesis for heterocyclic compounds
Piperidine-4-carbonitrile hydrochloride Nitrile at C4 C₆H₉ClN₂ Similarity score: 0.81; lower reactivity compared to C3-substituted analogs
Piperidine-3,5-dione hydrochloride Ketones at C3 and C5 C₅H₈ClNO₂ Exhibits hydrogen-bonding potential; studied for crystallographic properties
3-Piperidinecarboxylic acid hydrochloride Carboxylic acid at C3 C₆H₁₁ClNO₂ Used in peptide synthesis; commercial availability noted
1-Methylpiperidin-3-one hydrochloride Ketone at C3, methyl at N1 C₆H₁₂ClNO Lower docking scores in computational studies (-5.8070), suggesting weak protein interactions

Key Observations:

  • Substituent Position : Nitrile groups at C3 (vs. C4) enhance electrophilicity and may improve binding in catalytic or biological systems .
  • Functional Group Impact : Ketones (e.g., Piperidine-3,5-dione) exhibit hydrogen-bonding capabilities, whereas nitriles prioritize steric and electronic effects .
  • Synthetic Yields: Microwave-assisted methods for related compounds (e.g., pyrazine-dicarbonitriles) achieve yields up to 62%, but electron-withdrawing groups (e.g., -NO₂) reduce yields due to decreased amine basicity .

Biological Activity

Piperidine-3,3-dicarbonitrile hydrochloride (PDCH) is a nitrogen-containing heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a six-membered piperidine ring with two nitrile groups attached to the third carbon atom. The compound can be synthesized through various methods, often involving the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes the reaction of a suitable nitrile with a piperidine derivative in the presence of a catalyst, typically yielding high purity and yield under moderate temperatures and pressures.

The biological activity of PDCH is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For instance, PDCH may inhibit certain enzymes or receptors, thereby impacting cellular processes associated with disease states .

Anticancer Activity

Research has indicated that PDCH derivatives exhibit significant anticancer properties. For example, compounds derived from PDCH have shown promising results against various cancer cell lines, including human leukemia (CEM-13) and breast cancer (MCF-7). A study demonstrated that certain derivatives had cytotoxic activity comparable to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of PDCH Derivatives

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
Compound 4aCEM-130.5Comparable
Compound 5bMCF-71.2Lower
Compound 6cU-9370.8Comparable

Antimicrobial Activity

PDCH has also been investigated for its antimicrobial properties. Studies have shown that certain derivatives exhibit moderate to high activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from PDCH demonstrated significant inhibition zones in disc diffusion assays against Staphylococcus aureus and Pseudomonas fluorescens .

Table 2: Antimicrobial Activity of PDCH Derivatives

CompoundMicroorganismZone of Inhibition (mm)Reference Drug Comparison
Compound 7Staphylococcus aureus15Penicillin (20 mm)
Compound 8Pseudomonas fluorescens12Gentamicin (18 mm)

Case Studies and Research Findings

  • Dual Receptor Ligands : A study focused on the development of dual histamine H3/sigma-1 receptor ligands based on piperidine scaffolds highlighted the importance of the piperidine moiety in enhancing biological activity against pain models. The findings suggested that modifications in the piperidine structure could lead to improved receptor affinity and selectivity .
  • Antituberculosis Activity : Another research effort evaluated the tuberculostatic activity of piperidinothiosemicarbazones derived from PDCH. The results indicated that these compounds exhibited potent antituberculosis activity with minimum inhibitory concentrations (MIC) significantly lower than those of standard treatments .
  • Neuroprotective Effects : Recent studies have explored the neuroprotective properties of piperidine derivatives, including PDCH, against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity. Some derivatives showed selective inhibition profiles that could be beneficial for treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Piperidine-3,3-dicarbonitrile hydrochloride, and how can reaction efficiency be validated?

  • Synthesis Strategy : Piperidine-3-carbonitrile derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, nitrile-containing piperidine intermediates (e.g., Piperidine-3-carbonitrile hydrochloride) are synthesized using hydrogenation of pyridine precursors or via reductive amination .
  • Validation : Reaction efficiency can be validated using HPLC or LC-MS to monitor purity (>95%) and by quantifying by-products. Analytical methods for structurally similar compounds (e.g., Tizanidine Hydrochloride) involve dissolving the product in mobile phases (e.g., water:acetonitrile) and using UV detection at 230–240 nm .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Avoid skin/eye contact and inhalation by using PPE (gloves, goggles, lab coats) and working in a fume hood. Prevent electrostatic discharge by grounding equipment .
  • Storage : Keep the compound in a tightly sealed container under dry, inert conditions (e.g., argon atmosphere) at 2–8°C. Stability data for analogous piperidine hydrochlorides indicate decomposition risks at >40°C or in humid environments .

Q. What are the proper disposal protocols for waste containing this compound?

  • Collect waste separately in labeled, chemically resistant containers. Collaborate with certified waste management companies for incineration or neutralization. For related compounds, hazardous decomposition products (e.g., HCl, nitrogen oxides) require specialized treatment to avoid environmental release .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify the piperidine ring and nitrile groups. IR spectroscopy (2240–2260 cm1^{-1}) confirms C≡N stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C7_7H9_9ClN3_3: calc. 170.0485) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

  • Parameter Tuning : Adjust temperature (20–50°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation). For nitrile formation, stoichiometric control of reagents (e.g., KCN or TMSCN) reduces side reactions. Monitor intermediates via TLC or inline FTIR .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) during characterization?

  • Data Cross-Validation : Compare experimental NMR/IR with computational predictions (DFT calculations). For piperidine derivatives, chair conformers can cause splitting discrepancies; variable-temperature NMR clarifies dynamic effects. Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

  • Method Development : Optimize mobile phase composition (e.g., 0.1% TFA in water:MeCN gradients) to improve peak resolution. Validate linearity (R2^2 > 0.99), LOD/LOQ (e.g., 0.1 μg/mL), and recovery rates (90–110%) using spiked samples. For stability-indicating assays, stress the compound under acidic/oxidative conditions and monitor degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-3,3-dicarbonitrile hydrochloride
Reactant of Route 2
Piperidine-3,3-dicarbonitrile hydrochloride

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